2,4-Dibenzylcyclobutane-1,3-dione
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Overview
Description
2,4-Dibenzylcyclobutane-1,3-dione is an organic compound characterized by a cyclobutane ring substituted with two benzyl groups at the 2 and 4 positions and two ketone groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylcyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclobutane ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibenzylcyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclobutane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dibenzylcyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dibenzylcyclobutane-1,3-dione involves its interaction with molecular targets through its functional groups. The ketone groups can participate in nucleophilic addition reactions, while the benzyl groups can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Cyclobutane-1,3-dione: Lacks the benzyl groups, making it less sterically hindered and more reactive in certain reactions.
2,4-Dimethylcyclobutane-1,3-dione: Substituted with methyl groups instead of benzyl groups, leading to different steric and electronic properties.
2,4-Diphenylcyclobutane-1,3-dione: Substituted with phenyl groups, which can influence its reactivity and applications
Uniqueness: 2,4-Dibenzylcyclobutane-1,3-dione is unique due to the presence of benzyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
92610-13-4 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2,4-dibenzylcyclobutane-1,3-dione |
InChI |
InChI=1S/C18H16O2/c19-17-15(11-13-7-3-1-4-8-13)18(20)16(17)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
DBPYYPNUEHHKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)C(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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